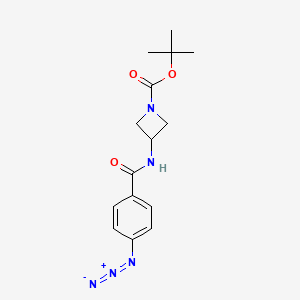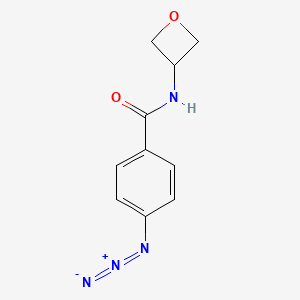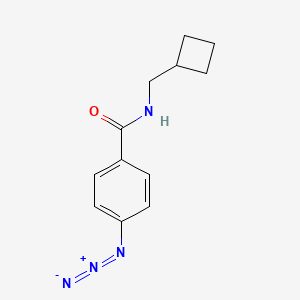
4-azido-N-(cyclobutylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-azido-N-(cyclobutylmethyl)benzamide: is an organic compound that features an azido group attached to a benzamide structure, with a cyclobutylmethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-N-(cyclobutylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with cyclobutylmethyl chloride in the presence of a base such as triethylamine to form N-(cyclobutylmethyl)-4-aminobenzamide.
Azidation: The amino group of N-(cyclobutylmethyl)-4-aminobenzamide is then converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and safety. Continuous-flow synthesis methods could be employed to enhance efficiency and control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in 4-azido-N-(cyclobutylmethyl)benzamide can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(cyclobutylmethyl)-4-aminobenzamide.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, such as labeling biomolecules.
Drug Development: Potential use in the synthesis of pharmacologically active compounds.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.
Explosives: The azido group can impart explosive properties, making it of interest in the development of energetic materials.
Mechanism of Action
The mechanism of action of 4-azido-N-(cyclobutylmethyl)benzamide largely depends on the specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
- 4-azido-N-(cyclohexylmethyl)benzamide
- 4-azido-N-(cyclopropylmethyl)benzamide
- 4-azido-N-(cyclopentylmethyl)benzamide
Comparison:
- Structural Differences: The primary difference lies in the cycloalkyl substituent on the nitrogen atom. These variations can affect the compound’s reactivity and physical properties.
- Reactivity: The size and strain of the cycloalkyl ring can influence the compound’s reactivity in substitution and cycloaddition reactions.
- Applications: While all these compounds can be used in similar applications, the specific properties of each may make them more suitable for certain uses. For example, the smaller cyclopropyl group may impart different steric effects compared to the larger cyclohexyl group.
Properties
IUPAC Name |
4-azido-N-(cyclobutylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-16-15-11-6-4-10(5-7-11)12(17)14-8-9-2-1-3-9/h4-7,9H,1-3,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACSDRUZZKOPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
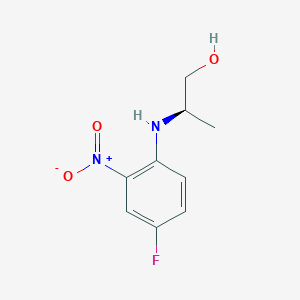
![4-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylcarbamoyl]benzoic acid](/img/structure/B8230473.png)
![Methyl 1-[(3-bromophenyl)methyl]imidazole-4-carboxylate](/img/structure/B8230485.png)
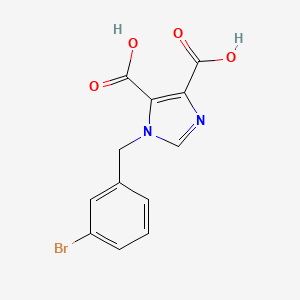
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B8230491.png)
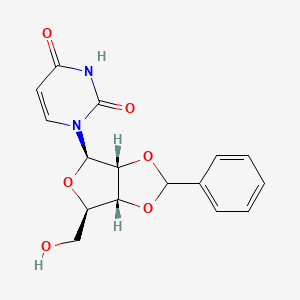
![5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8230500.png)
![1-[(4-Methoxyphenyl)methyl]-5-nitropyrazole-3-carboxylic acid](/img/structure/B8230505.png)
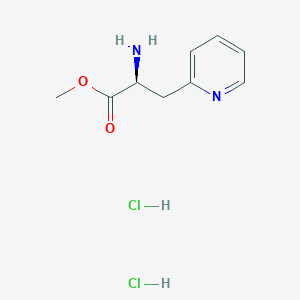
![(3S,6S)-3-[(4-iodophenyl)methyl]-1,6-dimethylpiperazine-2,5-dione](/img/structure/B8230516.png)
![2-amino-N-[(3-fluorophenyl)methyl]acetamide;hydrochloride](/img/structure/B8230521.png)
![Methyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8230530.png)
